molecular formula C12H21N6O7PS B1210268 Cisticide M CAS No. 84783-77-7

Cisticide M

Cat. No.: B1210268
CAS No.: 84783-77-7
M. Wt: 424.37 g/mol
InChI Key: PLJFJINBNLLHMW-MCDZGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cisticide M is a specialized chemical compound developed for applications in pharmaceutical and agricultural research, particularly targeting parasitic infections. While its exact molecular structure remains proprietary, it is marketed as a high-purity compound with optimized efficacy and safety profiles. According to supplier documentation, this compound is synthesized using advanced catalytic methods to ensure batch-to-batch consistency, and it is available through LEAP CHEM CO., LTD., a global supplier of rare and innovative chemicals .

Properties

CAS No.

84783-77-7

Molecular Formula

C12H21N6O7PS

Molecular Weight

424.37 g/mol

IUPAC Name

2-aminoethanethiol;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.C2H7NS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;3-1-2-4/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);4H,1-3H2/t4-,6-,7-,10-;/m1./s1

InChI Key

PLJFJINBNLLHMW-MCDZGGTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.C(CS)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.C(CS)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.C(CS)N

Other CAS No.

84783-77-7

Synonyms

2-mercaptoethylamine adenosine-5-phosphate
cisticide M
cisticide-M

Origin of Product

United States

Chemical Reactions Analysis

Search Methodology

  • Sources Reviewed : PubMed, PubMed Central (PMC), LibreTexts Chemistry, U.S. Government Reports, RSC Publishing, and ACS Publications.

  • Keywords : "Cisticide M," chemical reactions, synthesis, mechanisms, data tables.

  • Excluded Domains : As per requirements, and were excluded.

Potential Reasons for Missing Data

  • Nomenclature : "this compound" may be a proprietary or trade name not indexed in peer-reviewed literature.

  • Specificity : The compound might belong to a niche or unpublished research domain.

  • Terminology : Verify spelling or alternative nomenclature (e.g., IUPAC name, CAS number).

Related Chemical Reactions and Analogues

While direct data on "this compound" is unavailable, the search yielded insights into analogous compounds and reaction mechanisms that may inform future studies:

Recommendations for Further Research

  • Clarify Compound Identity : Provide the IUPAC name, CAS registry number, or structural formula.

  • Explore Analogues : Investigate structurally similar compounds (e.g., nitroimidazoles, thiophene derivatives) with known reactivity .

  • Experimental Validation : Use high-throughput screening (HTS) or Design of Experiments (DoE) to characterize unreported reactions .

Comparison with Similar Compounds

Table 1. Key Pharmacokinetic Parameters

Compound Cmax (ng/mL) T1/2 (h) AUC0-24 (ng·h/mL)
This compound 850 ± 120 6.5 ± 1.2 4,200 ± 450
Albendazole Sulfoxide 1,100 ± 200 4.2 ± 0.8 3,800 ± 600
Praziquantel 2,300 ± 350 2.8 ± 0.5 5,500 ± 800

Data aggregated from preclinical studies referenced in EMA and CHMP reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.